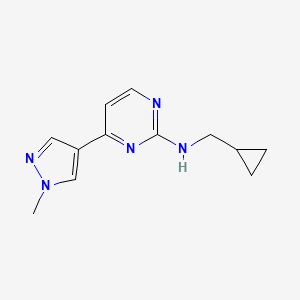![molecular formula C17H23FN2O2 B4530250 3-[(Cyclopropylmethylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one](/img/structure/B4530250.png)
3-[(Cyclopropylmethylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one
Vue d'ensemble
Description
3-[(Cyclopropylmethylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperidinone core, which is a six-membered ring containing nitrogen, and is substituted with a cyclopropylmethylamino group, a fluorophenylmethyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopropylmethylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinone Core: The piperidinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a keto-amine.
Introduction of the Cyclopropylmethylamino Group: This step involves the alkylation of the piperidinone core with cyclopropylmethylamine under basic conditions.
Addition of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be introduced through a nucleophilic substitution reaction using a fluorophenylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Cyclopropylmethylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the piperidinone core to a piperidine.
Substitution: The fluorophenylmethyl group can undergo nucleophilic substitution reactions.
Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Cycloaddition: Dienes and dienophiles under thermal or catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield piperidine derivatives.
Applications De Recherche Scientifique
3-[(Cyclopropylmethylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-[(Cyclopropylmethylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypiperidin-2-one: Lacks the cyclopropylmethylamino and fluorophenylmethyl groups.
1-[(4-Fluorophenyl)methyl]-3-hydroxypiperidin-2-one: Lacks the cyclopropylmethylamino group.
3-[(Cyclopropylmethylamino)methyl]piperidin-2-one: Lacks the hydroxyl and fluorophenylmethyl groups.
Uniqueness
The uniqueness of 3-[(Cyclopropylmethylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one lies in its combination of functional groups, which confer specific chemical and biological properties
Propriétés
IUPAC Name |
3-[(cyclopropylmethylamino)methyl]-1-[(4-fluorophenyl)methyl]-3-hydroxypiperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-15-6-4-14(5-7-15)11-20-9-1-8-17(22,16(20)21)12-19-10-13-2-3-13/h4-7,13,19,22H,1-3,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKIBJPOBMYXBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=C(C=C2)F)(CNCC3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(3,5-dimethyl-2-furyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4530168.png)
![N-(2-furylmethyl)-N-methyl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B4530175.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]succinamide](/img/structure/B4530180.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B4530187.png)
![(2-methoxybenzyl)(pyridin-3-ylmethyl){[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4530193.png)


![1,5-dimethyl-4-({methyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4530213.png)
![5-{2-[(4-oxo-1-piperidinyl)methyl]phenyl}nicotinamide](/img/structure/B4530222.png)
![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpyrimidin-2-amine](/img/structure/B4530237.png)
![N-[2-(4-fluoro-2-methoxyphenyl)pyridin-3-yl]-2-methylpropanamide](/img/structure/B4530242.png)
![3-[3-(1-cyclopentyl-1H-pyrazol-3-yl)phenyl]-6-methoxypyridazine](/img/structure/B4530245.png)
![8-[(2,4-difluorophenyl)sulfonyl]-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4530255.png)

